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Tubercidin-5'-diphosphate

Ribonucleotide Reductase Enzyme Substrate Specificity Nucleoside Antibiotic

Tubercidin-5'-diphosphate (TuDP, CAS 21080-53-5) is the 7-deazaadenosine diphosphate critical for studies where generic ADP analogs fail. It uniquely serves as a substrate for ribonucleotide reductase, unlike the inactive sangivamycin-5'-diphosphate, and exhibits differential mitochondrial phosphorylation kinetics. As the direct precursor to TuTP, it enables dissection of RNA polymerase initiation vs. elongation. Procure this high-purity (>98%) reagent to ensure reproducible enzymatic probing and modified polynucleotide synthesis.

Molecular Formula C11H16N4O10P2
Molecular Weight 426.21 g/mol
CAS No. 21080-53-5
Cat. No. B1226024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubercidin-5'-diphosphate
CAS21080-53-5
Synonymstubercidin-5'-diphosphate
TuDP
Molecular FormulaC11H16N4O10P2
Molecular Weight426.21 g/mol
Structural Identifiers
SMILESC1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C11H16N4O10P2/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(24-11)3-23-27(21,22)25-26(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1
InChIKeyNCKAOCPROMQFJK-KCGFPETGSA-N
Commercial & Availability
Standard Pack Sizes2.1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubercidin-5'-diphosphate (CAS 21080-53-5): A Pyrrolo[2,3-d]pyrimidine Nucleotide Diphosphate for Specialized Biochemical and Pharmacological Investigation


Tubercidin-5'-diphosphate (TuDP; 7-Deazaadenosine-5'-diphosphate; CAS 21080-53-5) is a modified nucleotide and the diphosphorylated metabolite of the nucleoside antibiotic tubercidin (7-deazaadenosine). It belongs to the pyrrolo[2,3-d]pyrimidine class of adenosine analogs, distinguished by the replacement of the N7 atom in the purine ring with a carbon atom [1]. TuDP is formed intracellularly via the phosphorylation of tubercidin by adenosine kinase and other cellular kinases, and it serves as the immediate biosynthetic precursor to the active triphosphate metabolite, tubercidin-5'-triphosphate (TuTP), which is responsible for the compound's interference with nucleic acid synthesis and polymerase function .

Why Generic Substitution of Tubercidin-5'-diphosphate with Other Adenosine Nucleotide Analogs is Not Scientifically Valid


While Tubercidin-5'-diphosphate shares the core diphosphate moiety with adenosine-5'-diphosphate (ADP), the critical 7-deaza modification in its pyrrolo[2,3-d]pyrimidine base fundamentally alters its recognition and processing by key cellular enzymes. This structural change does not simply modulate activity; it creates a distinct biochemical profile that cannot be replicated by other in-class nucleoside diphosphates. Direct comparative enzymology demonstrates that TuDP is a substrate for ribonucleotide reductase, whereas the closely related analog Sangivamycin-5'-diphosphate is completely inactive in the same assay [1]. Furthermore, the phosphorylation efficiency of TuDP varies significantly between different tissue-specific mitochondrial systems, a property that ADP does not exhibit [2]. These functional divergences, which are central to its mechanism of action and research utility, mean that substituting TuDP with a generic adenosine analog would produce fundamentally different, and potentially misleading, experimental outcomes. The following sections detail the quantitative evidence underpinning these critical points of differentiation.

Quantitative Evidence Guide: Differential Biochemical Activity of Tubercidin-5'-diphosphate vs. Related Nucleoside Diphosphates


TuDP is a Verified Substrate for E. coli Ribonucleotide Reductase, a Key Distinction from Sangivamycin-5'-diphosphate

In a direct head-to-head enzymatic study, tubercidin-5'-diphosphate (TuDP) and toyocamycin-5'-diphosphate were shown to be substrates for ribonucleotide reductase from Escherichia coli, undergoing reduction to their corresponding 2'-deoxyribonucleotides. In stark contrast, sangivamycin-5'-diphosphate, which differs only by the replacement of a 5-cyano group with a 5-carboxamide group, was completely inactive and was not a substrate for the enzyme [1].

Ribonucleotide Reductase Enzyme Substrate Specificity Nucleoside Antibiotic

TuDP Reduction by Ribonucleotide Reductase is Stimulated by dGTP but Not TTP, Demonstrating Unique Allosteric Regulation Compared to Natural Substrates

The reduction of tubercidin-5'-diphosphate by E. coli ribonucleotide reductase was stimulated by the 'prime effector' deoxyguanosine triphosphate (dGTP). However, thymidine triphosphate (TTP), which is known to stimulate the reduction of natural purine and pyrimidine nucleoside diphosphates, did not stimulate the reduction of TuDP or toyocamycin-5'-diphosphate [1].

Allosteric Regulation Effector Specificity Ribonucleotide Reductase

Tubercidin Nucleotides Exhibit Tissue-Specific Phosphorylation Kinetics, with Markedly Lower Activity in Beef Heart Mitochondria vs. Rat Liver

A study comparing the phosphorylation of tubercidin nucleotides in mitochondria from rat liver and beef heart revealed significant tissue-specific differences. The phosphorylation of TuDP is significantly lower in beef heart mitochondria due to a higher specificity of the heart's oxidative phosphorylation system for ADP [1]. In contrast, rat liver mitochondria phosphorylate TuDP rapidly via NDP kinase [1].

Mitochondrial Phosphorylation Tissue-Specific Metabolism Nucleotide Kinetics

TuDP-Derived Triphosphate (TuTP) Exhibits Divergent Efficiency as a Substrate for RNA Polymerase Initiation vs. Elongation

While data pertains to the triphosphate form (TuTP), it is directly relevant as TuDP is the immediate metabolic precursor. In a comparative study of ATP analogs with bacterial DNA-dependent RNA polymerase, tubercidin triphosphate (TuTP) displayed a unique efficiency profile. It was the most effective analog for initiation, with a relative efficiency of TuTP > ATP, but was a poor substrate for phosphodiester bond formation during elongation, ranking below ATP, FTP, and DNTP [1].

RNA Polymerase Transcription Initiation ATP Analog

Tubercidin is Favored Over Adenosine for Incorporation into Polynucleotides by Polynucleotide Phosphorylase

In studies using polynucleotide phosphorylase to synthesize mixed polynucleotides from ADP and tubercidin-5'-diphosphate mixtures, the enzyme favored the incorporation of the tubercidin antibiotic into the polymer chain [1]. This preferential utilization of the modified nucleotide over the natural substrate ADP is a quantifiable, functional differentiation.

Polynucleotide Phosphorylase Enzymatic Synthesis Modified RNA

Primary Research and Development Applications for Tubercidin-5'-diphosphate (TuDP) Based on Quantitative Evidence


Elucidating the Structural Requirements and Allosteric Regulation of Ribonucleotide Reductases

TuDP is an essential tool for mapping the substrate specificity and allosteric control mechanisms of ribonucleotide reductases. Its demonstrated activity as a substrate, contrasting with the complete inactivity of the closely related sangivamycin-5'-diphosphate, allows researchers to probe the precise structural features of the enzyme's catalytic site [1]. Furthermore, its unique insensitivity to stimulation by TTP, an effector for natural substrates, makes it an ideal probe for dissecting the enzyme's complex allosteric regulatory network [2].

Investigating Tissue-Specific and Mitochondrial Nucleotide Metabolism

The well-documented differential phosphorylation kinetics of TuDP in rat liver versus beef heart mitochondria provide a clear rationale for its use in tissue-specific metabolic studies [1]. Researchers investigating mitochondrial toxicity, organ-specific drug activation, or the comparative biochemistry of nucleotide kinases in different tissues will find TuDP to be a uniquely informative substrate.

Enzymatic Synthesis of Structurally and Functionally Modified RNA Polymers

TuDP is the preferred substrate for the enzymatic synthesis of tubercidin-containing polynucleotides. The observation that polynucleotide phosphorylase favors the incorporation of TuDP over ADP [1] positions this compound as a high-efficiency building block. These resulting polymers, which exhibit altered conformation and thermal stability [2], are valuable for investigating the structure-function relationships of RNA in processes like translation and ribosome binding.

Mechanistic Studies of Transcription Initiation and Elongation by RNA Polymerase

As the direct precursor to TuTP, TuDP enables studies into the unique, step-specific inhibition of RNA polymerase. The data showing TuTP is highly efficient for initiation but poor for elongation [1] makes the TuDP/TuTP system a powerful chemical tool for kinetically resolving the discrete phases of transcription and for understanding how subtle nucleotide modifications can differentially impact these processes.

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